Z-FA-fluoromethyl ketone

Catalog No.
S547751
CAS No.
105637-38-5
M.F
C21H23FN2O4
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-FA-fluoromethyl ketone

CAS Number

105637-38-5

Product Name

Z-FA-fluoromethyl ketone

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C21H23FN2O4

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1

InChI Key

ASXVEBPEZMSPHB-YJBOKZPZSA-N

SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

benzyloxycarbonyl-Phe-Ala-fluormethylketone, benzyloxycarbonylphenylalanyl-alanine fluoromethyl ketone, carbobenzoxy-L-phenylalanyl-(D,L)-alanyl fluoromethyl ketone, MDL 201053, MDL 201053, (R-(R*,S*))-isomer, MDL 201053, (S-(R*,R*))-isomer, MDL 201117, MDL-201053, MDL-201117, Z-FA-FMK, Z-Phe-Ala-CH2F, Z-Phe-Ala-FMK, Z-Phe-AlaCH2F, ZFA-fmk

Canonical SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Description

The exact mass of the compound Z-FA-Fmk is 386.1642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Z-FA-fluoromethyl ketone, also known as benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent irreversible inhibitor of cysteine proteases. This compound specifically targets enzymes such as cathepsins B, L, and S, cruzain, and papain. Additionally, it selectively inhibits effector caspases 2, 3, 6, and 7 while sparing caspases 8 and 10. Z-FA-fluoromethyl ketone has been shown to block the production of pro-inflammatory cytokines like interleukin 1-alpha, interleukin 1-beta, and tumor necrosis factor-alpha in macrophages by interfering with nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .

Primarily involving its electrophilic carbonyl group. The presence of the fluoromethyl moiety enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of stable hemi(thio)ketal adducts with nucleophiles such as thiols and hydroxyl groups. The compound's mechanism of action is characterized by irreversible covalent modification of the active site cysteine residue in target proteases

The biological activity of Z-FA-fluoromethyl ketone is primarily attributed to its role as a protease inhibitor. By irreversibly inhibiting cysteine proteases, it can modulate various biological processes including apoptosis and inflammation. The inhibition of caspases by Z-FA-fluoromethyl ketone has implications for therapeutic strategies in diseases characterized by excessive apoptosis or inflammation

In Medicinal ..." class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504820/" rel="nofollow noopener" target="_blank">

Z-FA-fluoromethyl ketone stands out due to its selective inhibition profile against specific caspases and cathepsins, making it particularly useful for targeted therapeutic applications.

The synthesis of Z-FA-fluoromethyl ketone typically involves several steps: